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molecular formula C13H15N5O2 B8560099 N-(2-Aminoethyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea CAS No. 89541-76-4

N-(2-Aminoethyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea

Cat. No. B8560099
M. Wt: 273.29 g/mol
InChI Key: IFEDDBYIHAJVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04657906

Procedure details

5-[4-(3-(2-Acetamidoethyl)ureido)phenyl]-2(1H)-pyrazinone was hydrolysed by heating with hydrochloric acid to form the title compound, as the hydrochloride; δ(D2O/DCl) 3.15, 3.45 (2t, 4H, --CH2CH2 --), 7.81, 8.08 (2d, pyrazinone H's).
Name
5-[4-(3-(2-Acetamidoethyl)ureido)phenyl]-2(1H)-pyrazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][CH2:5][CH2:6][NH:7][C:8](=[O:23])[NH:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[N:17]=[CH:18][C:19](=[O:22])[NH:20][CH:21]=2)=[CH:12][CH:11]=1)(=O)C.Cl>>[NH2:4][CH2:5][CH2:6][NH:7][C:8](=[O:23])[NH:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[N:17]=[CH:18][C:19](=[O:22])[NH:20][CH:21]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
5-[4-(3-(2-Acetamidoethyl)ureido)phenyl]-2(1H)-pyrazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NCCNC(NC1=CC=C(C=C1)C=1N=CC(NC1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCNC(NC1=CC=C(C=C1)C=1N=CC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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